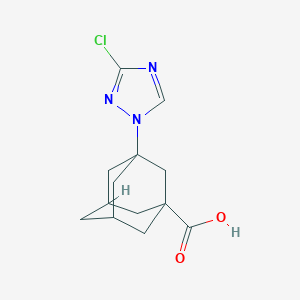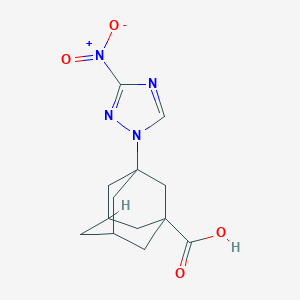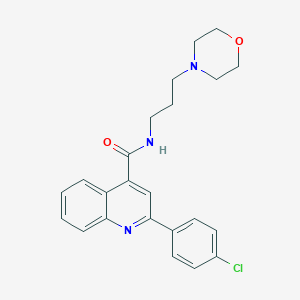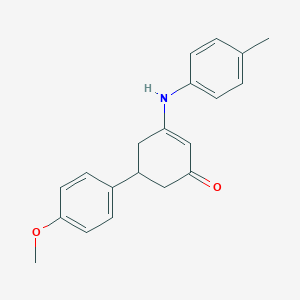
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” has a molecular weight of 281.74 and a molecular formula of C13 H16 Cl N3 O2 . The IUPAC name for this compound is 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.It has a molecular weight of 281.74 and a molecular formula of C13 H16 Cl N3 O2 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks and Coordination Polymers
The compound has been examined for its use in creating mixed-ligand copper(II) metal-organic frameworks (MOFs) and coordination polymers, leveraging its structural uniqueness for constructing highly ordered and functional materials. Such applications highlight its potential in catalysis, gas storage, and separation technologies. The coordination polymers synthesized using this compound have shown interesting magnetic properties and structural motifs, indicating its usefulness in designing materials with specific magnetic and structural characteristics (Senchyk et al., 2013).
Catalysis
This compound has been utilized in the synthesis of a MoVI oxide organic hybrid, showcasing its role as a ligand in creating catalysts for a range of oxidation reactions. The hybrid material demonstrates the ability to combine the benefits of homogeneous and heterogeneous catalysis, allowing for easy catalyst separation and reuse, which is particularly valuable for green chemistry applications (Lysenko et al., 2019).
Crystal Engineering
The structural versatility of this compound extends to crystal engineering, where it has been used to develop three-dimensional coordination frameworks with channels. These frameworks have potential applications in molecular sieving, catalysis, and as hosts for inclusion compounds. The ability to form hydrogen bonding motifs with water molecules emphasizes its potential in creating moisture-stable materials (Senchyk et al., 2019).
Material Synthesis
In addition to MOFs and coordination polymers, this compound serves as a building block for various material syntheses, including the development of polydentate tectons for designing structures of coordination polymers. Its role in facilitating the assembly of metal clusters and framework solids underlines its importance in the field of material science, particularly for the construction of materials with specific porosity and connectivity (Senchyk et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAAGVSSSBDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B507045.png)
![1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507080.png)
![1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507090.png)
![1-butyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B507101.png)

![N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507138.png)

![6-Amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B507168.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)
![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B507263.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507267.png)